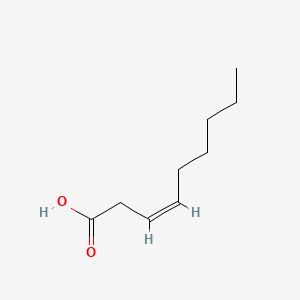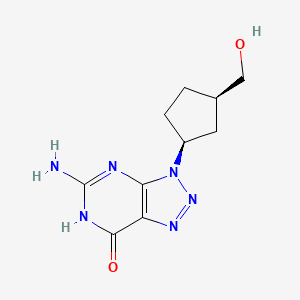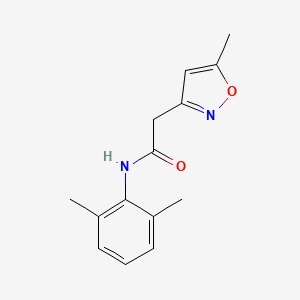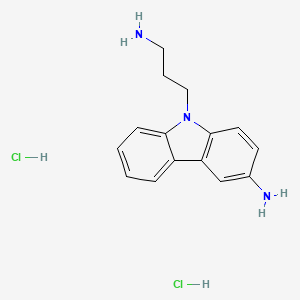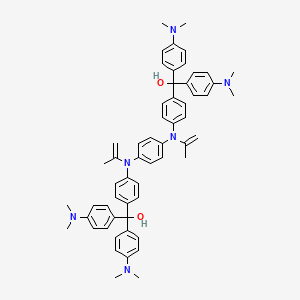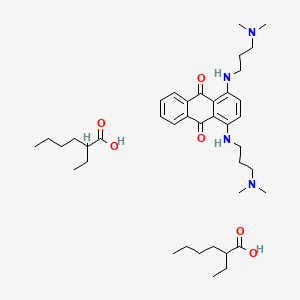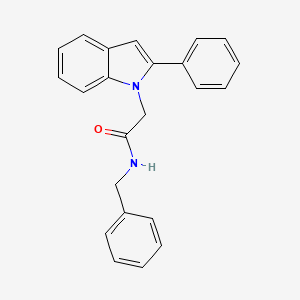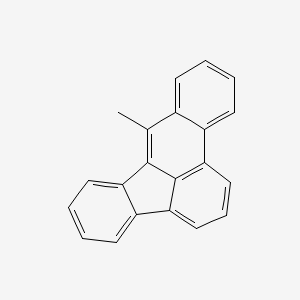
8-Methylbenzo(b)fluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzo(b)fluoranthene, featuring a methyl group at the 8th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylbenzo(b)fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts alkylation followed by cyclodehydrogenation. The reaction conditions often require the presence of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions: 8-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced PAH derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur in the presence of reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Cl2 for chlorination.
Major Products:
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Reduced PAH derivatives.
Substitution: Nitro or halogenated PAH compounds.
科学研究应用
8-Methylbenzo(b)fluoranthene has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions.
Biology: Investigated for its potential biological effects, including its role as a potential carcinogen and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 8-Methylbenzo(b)fluoranthene exerts its effects involves its interaction with molecular targets such as DNA and proteins. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, resulting in reactive intermediates that can bind to cellular macromolecules.
相似化合物的比较
Benzo(b)fluoranthene: Lacks the methyl group at the 8th position.
Dibenzo(a,h)anthracene: Another PAH with a different ring structure.
Chrysene: A PAH with a similar number of rings but different arrangement.
Uniqueness: 8-Methylbenzo(b)fluoranthene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural difference can lead to variations in its physical properties, such as solubility and melting point, as well as its behavior in chemical reactions and biological systems.
属性
CAS 编号 |
95741-49-4 |
|---|---|
分子式 |
C21H14 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
7-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-14-7-2-3-8-15(14)18-11-6-12-19-16-9-4-5-10-17(16)20(13)21(18)19/h2-12H,1H3 |
InChI 键 |
RDMAGWSUKGYKBD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC=C3C4=CC=CC(=C42)C5=CC=CC=C15 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


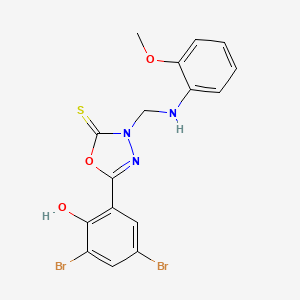
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
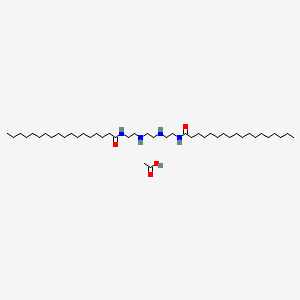
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)
